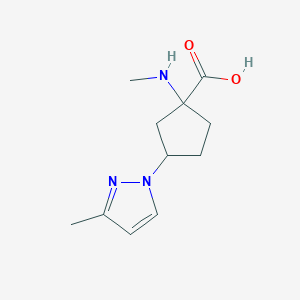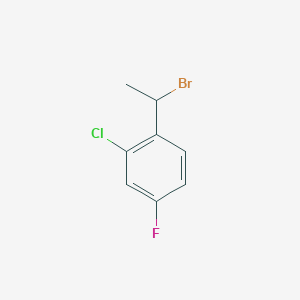
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromoethyl group at the first position, a chlorine atom at the second position, and a fluorine atom at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts in the presence of electrophiles like nitronium ion or acyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Introduction of nitro, acyl, or alkyl groups on the benzene ring.
Oxidation and Reduction: Formation of alcohols, ketones, or dehalogenated products.
Applications De Recherche Scientifique
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Electrophilic Interaction: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-(1-Bromoethyl)-2-chlorobenzene:
1-(1-Bromoethyl)-4-fluorobenzene: Lacks the chlorine atom, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrClF |
|---|---|
Poids moléculaire |
237.49 g/mol |
Nom IUPAC |
1-(1-bromoethyl)-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |
Clé InChI |
QYPROEQDBPKELP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
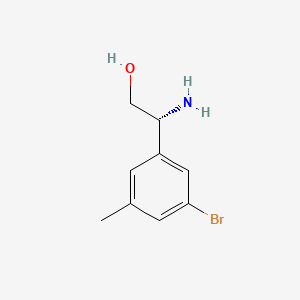
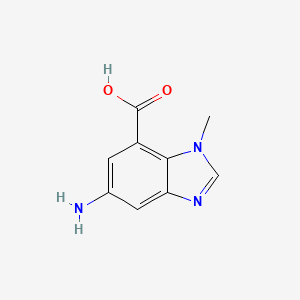
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
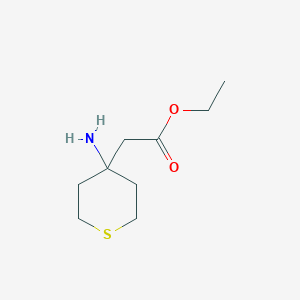


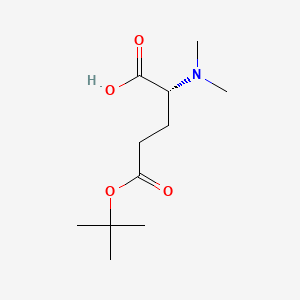

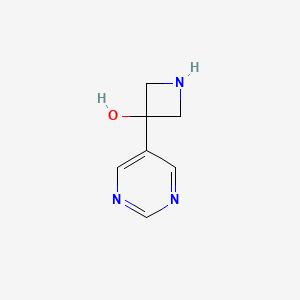
![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
